2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-3-4-12-30-24(32)23-22(18(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-20-11-10-16(2)13-19(20)26/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYGMZIMSBEGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and diabetes management .
- Antiproliferative Effects : Studies have demonstrated that similar compounds can act as non-specific antiproliferative agents, affecting cell growth and viability in various cancer cell lines .
- DNA Interaction : Some derivatives have been implicated in DNA damage pathways, suggesting a potential role in cancer therapy through the induction of apoptosis in tumor cells .
Biological Activity Data
The biological activity of the compound has been assessed through various assays:
| Activity Type | EC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| DPP-IV Inhibition | 3.3 ± 1.2 | Human Cell Lines | |
| Antiproliferative | 1.7 | KB Human Tumor Cells | |
| Cytotoxicity | <10 | A431 Cell Line |
Case Studies
- DPP-IV Inhibition Study : A recent study investigated the effects of various N5 substitutions on the activity of pyrrolo[3,2-d]pyrimidines against DPP-IV. The findings indicated that specific substitutions could enhance inhibitory potency while reducing toxicity, making these compounds suitable candidates for diabetes treatment .
- Antiproliferative Activity : In vitro studies have shown that the compound exhibits significant antiproliferative activity against several cancer cell lines, including KB and A431. The mechanism appears to involve disruption of cellular processes leading to apoptosis, which was confirmed through flow cytometry analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
